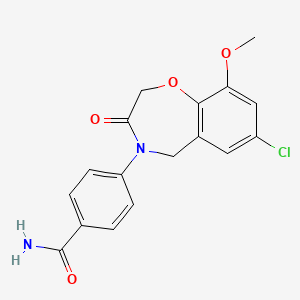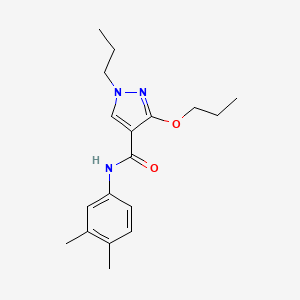![molecular formula C13H11N3O4 B6491185 N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide CAS No. 922018-23-3](/img/structure/B6491185.png)
N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide” is a complex organic molecule. It contains a 1,3-benzodioxol-5-yl group, a 1,3,4-oxadiazol-2-yl group, and a cyclopropanecarboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,3-benzodioxol-5-yl group, the 1,3,4-oxadiazol-2-yl group, and the cyclopropanecarboxamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The 1,3-benzodioxol-5-yl group is a type of aromatic ether, the 1,3,4-oxadiazol-2-yl group is a type of heterocycle, and the cyclopropanecarboxamide group contains a cyclopropane ring attached to a carboxamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The 1,3-benzodioxol-5-yl group might undergo electrophilic aromatic substitution reactions, the 1,3,4-oxadiazol-2-yl group might participate in nucleophilic substitution reactions, and the cyclopropanecarboxamide group might undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .Wirkmechanismus
Target of Action
The compound, also known as N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide, primarily targets microtubules and their component protein, tubulin . Tubulin is a critical protein for the formation of the cell’s cytoskeleton, which provides structure and shape to cells. It is also essential for cell division, making it a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes a mitotic blockade, leading to cell apoptosis .
Biochemical Pathways
The compound affects the biochemical pathway involving tubulin and microtubule assembly. By suppressing tubulin polymerization or stabilizing the microtubule structure, it disrupts the normal function of microtubules. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . Specifically, it has shown potent growth inhibition properties with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cancer cell lines .
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, it is non-toxic, and it is stable in aqueous solutions. In addition, it can be used in a variety of experiments, such as those involving the synthesis of other heterocyclic compounds and the study of its mechanism of action. However, it also has some limitations, such as its relatively low solubility in water and its limited availability.
Zukünftige Richtungen
There are several potential future directions for the study of N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide. For example, further research into its mechanism of action could lead to the development of new therapeutic agents. In addition, further research into its biochemical and physiological effects could lead to the discovery of new therapeutic applications. Furthermore, further research into its synthesis could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into its use as a model compound could lead to the development of new heterocyclic compounds with novel properties.
Synthesemethoden
N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can be synthesized using a variety of methods, including a one-pot synthesis, a two-step synthesis, and a three-step synthesis. The one-pot synthesis involves the reaction of 1,3-dioxolane with 2-chloro-5-nitrobenzene in the presence of a base, such as sodium hydroxide. The two-step synthesis involves the reaction of 1,3-dioxolane with 2-chlorobenzaldehyde in the presence of a base, followed by the reaction of the resulting product with 5-nitrobenzene. The three-step synthesis involves the reaction of 1,3-dioxolane with 2-chlorobenzaldehyde in the presence of a base, followed by the reaction of the resulting product with 5-bromo-2-nitrobenzene, and then the reaction of the resulting product with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide has been studied extensively in recent years due to its potential applications in a variety of scientific fields. For example, it has been used as a model compound for studying the structure and reactivity of other heterocyclic compounds. It has also been studied for its potential use as an antimicrobial agent, a photodynamic therapy agent, and a therapeutic agent. In addition, it has been used in the synthesis of other heterocyclic compounds and in the synthesis of polymers.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that similar compounds have shown potent growth inhibition properties against various human cancer cell lines .
Cellular Effects
Preliminary studies suggest that similar compounds can induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines .
Molecular Mechanism
It is known that similar compounds can cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells .
Eigenschaften
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-11(7-1-2-7)14-13-16-15-12(20-13)8-3-4-9-10(5-8)19-6-18-9/h3-5,7H,1-2,6H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFXJOQSZYSYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-methoxyphenyl)-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}propanamide](/img/structure/B6491110.png)
![2-(4-methoxyphenoxy)-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide](/img/structure/B6491116.png)

![N-cyclopentyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B6491134.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6491139.png)
![1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B6491148.png)



![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-2-(4-methylphenyl)acetamide](/img/structure/B6491200.png)


